molecular formula C19H13N5 B12573325 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- CAS No. 602279-35-6

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)-

Katalognummer: B12573325
CAS-Nummer: 602279-35-6
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: WQJVQMYFFWXVBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- is an organic compound with the molecular formula C20H14N4. It is a member of the triazine family, characterized by a triazine ring substituted with phenyl and pyrimidinyl groups. This compound is known for its applications in various fields, including analytical chemistry and coordination chemistry .

Vorbereitungsmethoden

The synthesis of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- involves its ability to form stable complexes with metal ions. The triazine ring acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction is crucial in its applications as a chromogenic reagent and in coordination chemistry . The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are primarily related to metal ion coordination and chelation .

Eigenschaften

CAS-Nummer

602279-35-6

Molekularformel

C19H13N5

Molekulargewicht

311.3 g/mol

IUPAC-Name

5,6-diphenyl-3-pyrimidin-2-yl-1,2,4-triazine

InChI

InChI=1S/C19H13N5/c1-3-8-14(9-4-1)16-17(15-10-5-2-6-11-15)23-24-19(22-16)18-20-12-7-13-21-18/h1-13H

InChI-Schlüssel

WQJVQMYFFWXVBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.